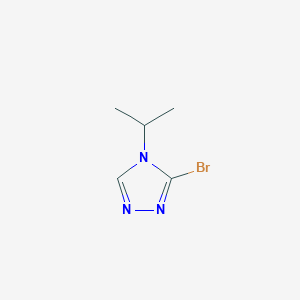

3-Bromo-4-isopropyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-isopropyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C5H8BrN3. It has a molecular weight of 190.04 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 3-Bromo-4-isopropyl-4H-1,2,4-triazole, has been a subject of interest in recent years . The synthesis methods of triazole compounds from various nitrogen sources have been summarized . A review article highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-isopropyl-4H-1,2,4-triazole can be analyzed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . The concept of energy framework calculations can be utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles have been studied extensively . For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Physical And Chemical Properties Analysis

3-Bromo-4-isopropyl-4H-1,2,4-triazole is a powder in physical form . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Continuous Manufacturing and Hazardous Intermediates Avoidance

A study outlined the development of a continuous manufacturing route for 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, starting from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne. This process efficiently avoids the isolation of hazardous intermediates, utilizing FT-IR in-line monitoring to minimize risks associated with azide components and optimize reaction parameters (Karlsson et al., 2017).

Synthesis and Functionalization of Triazole Derivatives

Research on the alkylation, amino(hydroxy)methylation, and cyanoethylation of 1,2,4-triazole derivatives has shown the formation of new triazole compounds with high yields. These synthetic routes expand the utility of triazole compounds in various chemical synthesis applications (Kaldrikyan et al., 2016).

Antimicrobial Applications

New triazole and triazolothiadiazine derivatives have been synthesized and tested as novel antimicrobial agents. These compounds exhibit significant activity against a variety of microbial strains, showcasing the potential of triazole derivatives in the development of new antimicrobial treatments (Kaplancikli et al., 2008).

Regioselectivity in Alkylation Reactions

The study on the regioselectivity of alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes provides insights into the synthesis of new regioselective isomers, contributing to the understanding of chemical reactivity and synthesis design for pharmaceuticals and other chemical products (Boraei et al., 2016).

Corrosion Inhibition

Triazole derivatives have been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic media. Their study reveals the thermodynamic, electrochemical, and quantum chemical parameters that contribute to their inhibitory performance, underscoring the potential of triazole derivatives in corrosion protection applications (Chaitra et al., 2015).

Safety And Hazards

The safety information for 3-Bromo-4-isopropyl-4H-1,2,4-triazole includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

properties

IUPAC Name |

3-bromo-4-propan-2-yl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-4(2)9-3-7-8-5(9)6/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQIBNPAYRQNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-propan-2-yl-1,2,4-triazole | |

CAS RN |

2460491-40-9 |

Source

|

| Record name | 3-bromo-4-(propan-2-yl)-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2815875.png)

![1-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2815881.png)

![(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione](/img/structure/B2815882.png)

![5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2815890.png)

![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)

![6-(2-Furanyl)-4-[4-(methanesulfonamido)phenyl]-2-oxo-1-cyclohex-3-enecarboxylic acid ethyl ester](/img/structure/B2815893.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2815894.png)